molecular formula C19H24N2O5S B2682223 (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone CAS No. 2034287-15-3

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone

Cat. No. B2682223
CAS RN: 2034287-15-3
M. Wt: 392.47
InChI Key: ADUJVXREQSYCEN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound involves several functional groups, including a piperazine ring attached to a thiopyran ring with two oxygen atoms attached (forming a 1,1-dioxide), and a benzofuran ring with a methoxy group attached .

Scientific Research Applications

Synthesis and Biological Activity

Compounds with complex structures incorporating elements like benzofuran, thiopyran, and piperazine units are often synthesized for their potential biological activities. For instance, novel compounds derived from benzofuran have been synthesized for their anti-inflammatory and analgesic properties. These compounds are studied for their ability to inhibit cyclooxygenase enzymes (COX-1/COX-2), demonstrating significant potential in pharmaceutical research for developing new anti-inflammatory drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Properties

Compounds featuring piperazine and benzofuran moieties have been explored for their antimicrobial activities. Research into new pyridine derivatives, including those with piperazine substitutions, has shown variable and modest activity against bacteria and fungi, underscoring the potential of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Mechanism of Action

properties

IUPAC Name

[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-25-16-4-2-3-14-13-17(26-18(14)16)19(22)21-9-7-20(8-10-21)15-5-11-27(23,24)12-6-15/h2-4,13,15H,5-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUJVXREQSYCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4CCS(=O)(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone

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